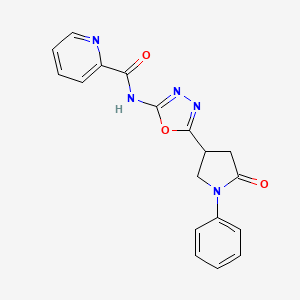
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)picolinamide” is a chemical compound with the molecular formula C17H14N4O2S2 . It is a type of heterocycle compound containing amine and phenol groups .
Synthesis Analysis
The synthesis of this compound involves a parallel solution-phase approach. The process includes a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidinyl group attached to an oxadiazolyl group, which is further attached to a picolinamide group . The average mass of the molecule is 370.449 Da, and the monoisotopic mass is 370.055817 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the transformation of itaconic acid and the subsequent amidation process . The reactions are carried out in a parallel solution-phase approach, which allows for good overall yields and high purity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, average mass, and monoisotopic mass . Other properties such as bond lengths, dihedral and bond angles, HOMO and LUMO energies, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths can be investigated through quantum chemical calculations .Scientific Research Applications
Optoelectronic Properties in Polymer Light-Emitting Devices
A study by Xiao et al. (2009) explored the synthesis and characterization of a picolinic acid derivative bearing a 1,3,4-oxadiazole unit and its iridium complex for use in polymer light-emitting devices. The study demonstrated enhanced optoelectronic properties of the complex, contributing to advancements in the field of light-emitting diodes (LEDs) (Xiao et al., 2009).
Luminescent Europium Complexes
Zhang et al. (2009) reported the synthesis of new luminescent europium complexes using a ligand similar to N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)picolinamide. These complexes displayed efficient red emissions and were suggested as promising materials for electroluminescent devices (Zhang et al., 2009).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized derivatives of 1,3,4-oxadiazole, exhibiting significant antimicrobial activities against various microbial species. The study highlights the potential of these compounds, including those structurally related to this compound, in developing new antimicrobial agents (Gul et al., 2017).
Antioxidant and Antimicrobial Properties
Verma (2018) synthesized and evaluated indolo[3,2-c]isoquinoline derivatives, incorporating a 1,3,4-oxadiazole unit, for their antimicrobial and antioxidant activities. The findings highlight the potential therapeutic applications of these derivatives (Verma, 2018).
Modulation of mGlu Receptors and Antipsychotic Properties
Stankiewicz et al. (2021) developed 1,2,4-oxadiazole derivatives as modulators of mGlu receptors with potential therapeutic applications in neuropsychiatric disorders. This study shows the relevance of such compounds in developing new treatments for mental health conditions (Stankiewicz et al., 2021).
Synthesis of Bipolar Host Materials for OLEDs
Li et al. (2014) investigated the synthesis of novel bipolar host materials based on 1,2,4-oxadiazole for blue phosphorescent organic light-emitting diodes (OLEDs). The study contributes to the development of advanced materials for OLED technology (Li et al., 2014).
Properties
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-15-10-12(11-23(15)13-6-2-1-3-7-13)17-21-22-18(26-17)20-16(25)14-8-4-5-9-19-14/h1-9,12H,10-11H2,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSXMOUMPMLFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid](/img/structure/B2985535.png)
![3-methoxy-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2985537.png)
![methyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2985538.png)
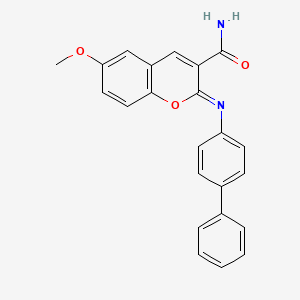
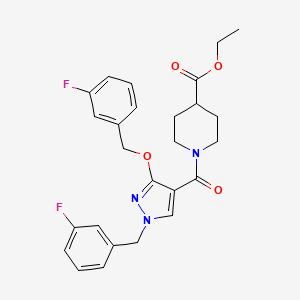
![4-(dimethylsulfamoyl)-N-[[5-[2-(4-methoxyphenyl)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2985541.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2985545.png)
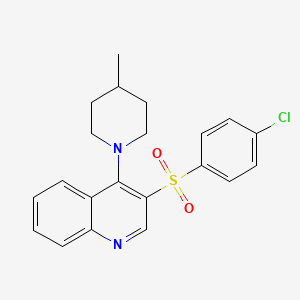
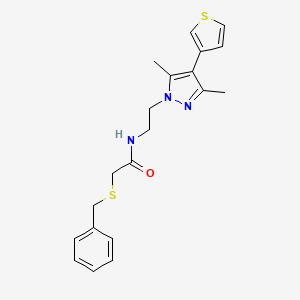
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2985551.png)
![2-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2985553.png)
